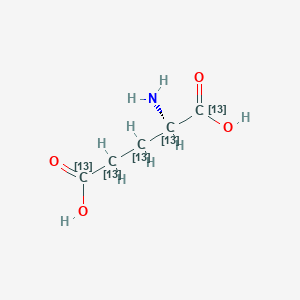

D-Glutamic acid-13C5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H9NO4 |

|---|---|

分子量 |

152.09 g/mol |

IUPAC名 |

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |

InChIキー |

WHUUTDBJXJRKMK-GKVKFTTQSA-N |

異性体SMILES |

[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)N |

正規SMILES |

C(CC(=O)O)C(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Ubiquitous Presence of D-Amino Acids in Bacterial Peptidoglycan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids are fundamental and stereochemically distinct components of the bacterial cell wall, playing a critical role in the structure, rigidity, and survival of almost all bacteria. Embedded within the peptidoglycan (PG) layer, these unusual amino acids, primarily D-alanine and D-glutamic acid, provide essential protection against proteases and are key to the architectural integrity of the cell. This technical guide provides an in-depth exploration of the natural abundance of D-amino acids in bacterial peptidoglycan, details the experimental protocols for their quantification, and illustrates the key biosynthetic pathways involved. A thorough understanding of these elements is paramount for developing novel antimicrobial agents that target the unique and essential machinery of bacterial cell wall synthesis.

Introduction: The Significance of D-Amino Acids in Peptidoglycan

The bacterial cell wall is a remarkable macromolecular structure known as the sacculus, which is essential for maintaining cell shape, resisting internal turgor pressure, and serving as a scaffold for other cell envelope components.[1][2] The primary structural component of this wall is peptidoglycan (PG), a polymer composed of long glycan chains cross-linked by short peptides.[3][4]

A defining feature of these peptide stems is the presence of D-amino acids, which are enantiomers of the more common L-amino acids found in proteins.[2] The two most ubiquitous D-amino acids in PG are D-alanine (D-Ala) and D-glutamic acid (D-Glu).[5][6] Their incorporation is a key evolutionary adaptation, rendering the peptidoglycan resistant to degradation by most proteases, which are typically specific for L-amino acid substrates.[2] The composition and arrangement of these D-amino acids, while sharing a common theme, exhibit significant diversity across the bacterial kingdom, providing a basis for classification and a rich field for targeted drug discovery.

Quantitative Abundance of D-Amino Acids

Quantifying the precise amount of D-amino acids is crucial for understanding the stoichiometry and structural variations of peptidoglycan across different species. While D-Ala and D-Glu are nearly universal, their exact ratios and the presence of other D-amino acids can vary. The data is typically obtained by complete acid hydrolysis of purified peptidoglycan, followed by chiral amino acid analysis.

Below are tables summarizing the known amino acid composition of peptidoglycan in several key bacterial species. The values represent molar ratios, providing a standardized measure for comparison.

Table 1: Peptidoglycan Amino Acid Composition of Gram-Negative Bacteria

| Bacterial Species | L-Alanine | D-Glutamic Acid | meso-Diaminopimelic Acid (m-DAP) | D-Alanine | Reference |

| Escherichia coli | 1 | 1 | 1 | 1-2 | [5] |

| Salmonella spp. | 1 | 1 | 1 | 1-2 | [3] |

| Pseudomonas aeruginosa | 1 | 1 | 1 | 1-2* | [3] |

*The nascent pentapeptide stem contains two D-alanine residues. The terminal D-alanine is cleaved during the cross-linking process, resulting in mature peptidoglycan containing predominantly tetrapeptides (one D-Ala) and some pentapeptides (two D-Ala). The degree of cross-linking in E. coli can range from 30-50%.[7]

Table 2: Peptidoglycan Amino Acid Composition of Gram-Positive Bacteria

| Bacterial Species | L-Alanine | D-Glutamic Acid/ Isoglutamine | Position 3 Amino Acid | Interpeptide Bridge | D-Alanine | Reference |

| Staphylococcus aureus | 1 | 1 (D-iGln) | 1 (L-Lys) | (Gly)₅ | 1-2 | [4][8] |

| Bacillus subtilis | 1 | 1 (D-Glu) | 1 (m-DAP) | Direct Bond | 1-2 | |

| Enterococcus faecium | 1 | 1 (D-iGln) | 1 (L-Lys) | D-Aspartic Acid | 1-2* | [2] |

| Renibacterium salmoninarum | 4 | 1 | 1 (L-Lys) | Gly-Ala | 1 | [9] |

*Similar to Gram-negative bacteria, the terminal D-alanine is removed during transpeptidation. Gram-positive bacteria often exhibit a much higher degree of cross-linking (e.g., 80-90% in S. aureus).[8][10]

Note on Modifications: The composition can be further influenced by modifications. For instance, in Bacillus subtilis, approximately 99% of the free carboxylic acid groups on the meso-diaminopimelic acid residues are amidated.[11]

Biosynthesis and Incorporation Pathways

The presence of D-amino acids in peptidoglycan is the result of a highly regulated and specific set of enzymatic pathways that are distinct from ribosomal protein synthesis. These pathways represent prime targets for antimicrobial drugs.

Synthesis of D-Amino Acids via Racemases

D-amino acids are synthesized from their corresponding L-isomers by a class of enzymes called racemases. The two most critical racemases for peptidoglycan synthesis are Alanine Racemase (Alr) and Glutamate Racemase (MurI). These enzymes are essential for providing the necessary D-enantiomer precursors.

Caption: D-Amino Acid Synthesis by Racemases.

Incorporation into Peptidoglycan Precursors

Once synthesized, D-Glu and D-Ala are sequentially added to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc) in the cytoplasm by a series of ATP-dependent Mur ligase enzymes (MurC, MurD, MurE, MurF). This process culminates in the formation of the UDP-MurNAc-pentapeptide, which contains both D-Glu and a terminal D-Ala-D-Ala dipeptide.

Caption: Cytoplasmic Synthesis of the UDP-MurNAc-pentapeptide Precursor.

Periplasmic Incorporation and Modification

The completed precursor is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan sacculus. D-amino acids are also involved in periplasmic modification of the mature peptidoglycan. Transpeptidases (also known as Penicillin-Binding Proteins, PBPs) are key enzymes in this process.

-

D,D-Transpeptidases catalyze the formation of 4→3 cross-links by cleaving the terminal D-Ala from a donor pentapeptide stem and forming a new peptide bond with an acceptor stem.

-

L,D-Transpeptidases can form alternative 3→3 cross-links and are also capable of exchanging the terminal D-Ala of a stem peptide with other free D-amino acids, leading to further structural diversity.

Experimental Protocols

Accurate analysis of D-amino acid abundance requires meticulous sample preparation and robust analytical techniques.

Protocol for Peptidoglycan Isolation and Total Hydrolysis

This protocol describes the purification of peptidoglycan sacculi from bacterial cells followed by complete acid hydrolysis to liberate the constituent amino acids for quantitative analysis.

1. Cell Culture and Harvest:

-

Grow bacterial cultures (e.g., 200 mL or more for Gram-negative bacteria) to the desired growth phase (e.g., mid-exponential).

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

2. Cell Lysis and Sacculi Purification:

-

Resuspend the cell pellet in a suitable buffer (e.g., 25 mM Sodium Phosphate, pH 6.5).

-

Add an equal volume of boiling 8% Sodium Dodecyl Sulfate (SDS) solution to the cell suspension.

-

Boil the suspension for 30 minutes with vigorous stirring to lyse the cells and solubilize membranes and proteins.

-

Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 25°C).

-

Wash the pellet repeatedly with sterile, high-purity water to completely remove the SDS.

3. Enzymatic Cleanup:

-

To remove covalently bound proteins (like Braun's lipoprotein in E. coli), treat the sacculi with a protease (e.g., Pronase E or Proteinase K) for 1-2 hours at 37-60°C.

-

For Gram-positive bacteria, an additional treatment with 48% hydrofluoric acid or 1 N HCl is required to remove teichoic acids.

-

Inactivate the enzymes by boiling in 1% SDS, followed by repeated washing with water as in step 2.

4. Total Acid Hydrolysis:

-

Resuspend the purified, lyophilized sacculi in 6 N HCl.

-

Hydrolyze the sample in a sealed, evacuated tube at 110°C for 16-24 hours.

-

Remove the HCl by evaporation under vacuum.

5. Quantitative Amino Acid Analysis:

-

Resuspend the hydrolysate in a suitable buffer for analysis.

-

Separate and quantify the amino acids using High-Performance Liquid Chromatography (HPLC). This typically involves pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to separate D- and L-isomers, followed by detection using UV-Vis or fluorescence detectors.

-

Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for highly sensitive and specific quantification.

Protocol for In Situ Labeling with Fluorescent D-Amino Acids (FDAAs)

This method allows for the visualization of active peptidoglycan synthesis in live bacteria.

1. Probe Preparation:

-

Synthesize or purchase a suitable FDAA, such as HCC-amino-D-alanine (HADA) for blue fluorescence.

-

Prepare a stock solution of the FDAA (e.g., 10 mM in DMSO or water).

2. Bacterial Labeling:

-

Grow a bacterial culture to the early or mid-exponential phase.

-

Add the FDAA to the culture at a final concentration typically ranging from 250 µM to 1 mM.

-

Incubate for a desired period. For rapidly growing species like E. coli, labeling can be as short as 30 seconds to visualize active growth zones. For a general stain of the cell wall, longer incubation times (one or more generations) can be used.

3. Sample Preparation for Microscopy:

-

Stop the labeling process by either fixing the cells (e.g., with cold 70% ethanol) or by washing away the excess probe.

-

To wash, pellet the cells by gentle centrifugation and resuspend in fresh, pre-warmed medium or a suitable buffer like PBS. Repeat this wash step 2-3 times.

-

Mount a small volume of the cell suspension on an agarose (B213101) pad (typically 1-1.5% agarose in buffer) on a microscope slide.

4. Fluorescence Microscopy:

-

Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., DAPI filter set for HADA).

Caption: General Experimental Workflow for Peptidoglycan Analysis.

Implications for Drug Development

The enzymes involved in the synthesis and incorporation of D-amino acids into peptidoglycan are prime targets for antibiotic development because they are essential for bacterial viability and are absent in eukaryotic hosts.

-

Racemase Inhibitors: Compounds that inhibit Alanine Racemase or Glutamate Racemase starve the cell of essential D-amino acid precursors, halting peptidoglycan synthesis.

-

Mur Ligase Inhibitors: Targeting the Mur ligases (C-F) prevents the assembly of the pentapeptide stem, another effective strategy for blocking cell wall construction.

-

Transpeptidase Inhibitors: The β-lactam antibiotics (e.g., penicillins, cephalosporins) are a classic example of drugs that target D,D-transpeptidases, preventing the final cross-linking step and leading to cell lysis.

By understanding the diversity in D-amino acid usage and incorporation across different pathogenic species, more specific and potent inhibitors can be designed, paving the way for the next generation of antimicrobial therapies.

Conclusion

The incorporation of D-amino acids is a conserved and indispensable feature of the bacterial cell wall. D-alanine and D-glutamic acid form the core of this unique chemical signature, with variations such as D-aspartate adding further complexity in certain species. The biosynthetic pathways that produce and utilize these molecules are validated targets for many of our most effective antibiotics. The quantitative and methodological insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique biochemistry of bacterial peptidoglycan for the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]

- 3. Peptidoglycomics reveals compositional changes in peptidoglycan between biofilm- and planktonic-derived Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]

- 7. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Different walls for rods and balls: the diversity of peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glutamic acid-13C5: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glutamic acid-13C5, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its analysis. Furthermore, it visualizes key metabolic pathways involving D-glutamic acid to facilitate a deeper understanding of its biological roles.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ¹³C₅H₉NO₄ | Inferred |

| Molecular Weight | 152.09 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~205 °C (decomposition) | [1] |

| Solubility | Highly soluble in water; insoluble in organic solvents like ether, benzene, and chloroform. | [2] |

| pKa Values | α-carboxyl: ~2.19, side-chain carboxyl: ~4.25, α-amino: ~9.67 | [2] |

| Isotopic Purity | Typically >98 atom % ¹³C | [1] |

Experimental Protocols

The analysis of this compound and its metabolites is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the identification and quantification of the isotopically labeled compound in various biological matrices.

¹³C NMR Spectroscopy Analysis

Objective: To identify and quantify ¹³C-labeled glutamate (B1630785) in a biological sample.

Methodology:

-

Sample Preparation:

-

For protein-bound amino acids, hydrolyze the sample using 6 M DCl in D₂O.[3]

-

Evaporate the solvent completely.[3]

-

Redissolve the residue in an appropriate volume of D₂O for NMR analysis.[3]

-

Transfer the solution to a high-quality NMR tube.[4]

-

For optimal results, the concentration should be at least 3 mM for direct ¹³C NMR measurements.[4]

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Assign the peaks corresponding to the different carbon atoms of glutamic acid.

-

Quantify the amount of each amino acid by integrating the area of its corresponding carbonyl signal, as the integral is directly proportional to the molar amount.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the isotopic enrichment of this compound in a biological sample, often used in metabolic flux analysis.[5]

Methodology:

-

Protein Hydrolysis and Amino Acid Extraction:

-

Derivatization (Silylation):

-

To make the amino acids volatile for GC analysis, a derivatization step is necessary.[6]

-

Add 50 µL of acetonitrile (B52724) and 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried amino acid sample.[6]

-

Tightly cap the vial and heat at 70-100°C for 1-4 hours.[6]

-

Allow the sample to cool to room temperature before injection into the GC-MS system.[6]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., Agilent DB-35).[7]

-

Use a temperature program to separate the amino acid derivatives. A typical program might be: hold at 70°C for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, and finally ramp to 255°C at 8°C/min and hold for 35 min.[7]

-

The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C labeling pattern.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving D-glutamic acid and a typical experimental workflow for its analysis.

Bacterial Peptidoglycan Synthesis

D-Glutamic acid is an essential component of the peptidoglycan cell wall in most bacteria, providing structural integrity and resistance to proteases.[8]

Caption: Bacterial peptidoglycan synthesis pathway highlighting the incorporation of D-Glutamic acid.

Mammalian D-Glutamic Acid Metabolism

In mammals, D-glutamic acid is not synthesized endogenously but is obtained from the diet and gut microbiota. Its metabolism is primarily handled by Glutamate Dehydrogenase (GDH).[9]

Caption: Overview of D-Glutamic acid metabolism in mammals.

Experimental Workflow for ¹³C-MFA

Metabolic Flux Analysis (MFA) using stable isotopes like this compound is a powerful technique to quantify the rates of metabolic reactions.

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis Pathway of D-Glutamic Acid in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of D-Glutamic acid in Escherichia coli, a crucial component of the bacterial cell wall. Understanding this pathway is vital for the development of novel antimicrobial agents.

Core Synthesis Pathway

In Escherichia coli, the synthesis of D-Glutamic acid is a direct, single-step enzymatic conversion from its L-enantiomer, L-Glutamic acid. This reaction is catalyzed by the enzyme glutamate (B1630785) racemase.[1][2] The precursor, L-Glutamic acid, is a central metabolite derived from the tricarboxylic acid (TCA) cycle.

The overall pathway can be summarized in two main stages:

-

Synthesis of L-Glutamic Acid: E. coli synthesizes L-Glutamic acid from α-ketoglutarate, an intermediate of the TCA cycle.[3][4] This conversion is primarily carried out by two pathways:

-

Glutamate Dehydrogenase (GDH) Pathway: Involves the reductive amination of α-ketoglutarate. This pathway is favored when the cell is limited for energy but has an excess of ammonium (B1175870).[3][5]

-

Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Pathway: A two-step process that is essential at low ammonium concentrations.[3][5]

-

-

Racemization to D-Glutamic Acid: The L-Glutamic acid is then converted to D-Glutamic acid by glutamate racemase.[1][6] This enzyme catalyzes the reversible interconversion between the L- and D-isomers.[2]

The synthesis of D-Glutamic acid is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[6][7]

Key Enzymes and Genes

The synthesis of D-Glutamic acid in E. coli is primarily dependent on the enzymes involved in the synthesis of its precursor, L-Glutamic acid, and the subsequent racemization.

| Enzyme | Gene | Function | EC Number |

| Glutamate Dehydrogenase | gdhA | Catalyzes the reductive amination of α-ketoglutarate to L-Glutamic acid.[3] | 1.4.1.4 |

| Glutamine Synthetase | glnA | Catalyzes the amidation of L-Glutamic acid to form L-glutamine.[3] | 6.3.1.2 |

| Glutamate Synthase (GOGAT) | gltB, gltD | Catalyzes the reductive transfer of the amide group from L-glutamine to α-ketoglutarate to yield two molecules of L-Glutamic acid.[3] | 1.4.1.13 |

| Glutamate Racemase | murI | Catalyzes the interconversion of L-Glutamic acid and D-Glutamic acid.[1][7] | 5.1.1.3[1] |

Metabolic Engineering for Enhanced Production

Systems metabolic engineering strategies have been successfully applied in E. coli for the overproduction of amino acids.[8] For D-Glutamic acid, this would involve modifications to increase the flux towards its synthesis.

Potential strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of glutamate racemase (murI) can enhance the conversion of L-Glutamic acid to D-Glutamic acid.

-

Enhancing Precursor Supply: Overexpressing enzymes in the L-Glutamic acid synthesis pathways, such as glutamate dehydrogenase (gdhA), can increase the availability of the precursor.

-

Blocking Competing Pathways: Knocking out genes that encode for enzymes that divert α-ketoglutarate or L-Glutamic acid to other metabolic pathways can increase the flux towards D-Glutamic acid.

-

Optimization of Fermentation Conditions: Modifying culture conditions such as pH, temperature, and nutrient availability can improve the overall yield.

Quantitative Data

While specific high-yield production data for D-Glutamic acid in engineered E. coli is not extensively published, related studies on L-Glutamic acid and other amino acids provide valuable benchmarks. For instance, engineered E. coli strains have been developed to produce L-alanyl-L-glutamine (B1664493) from glutamic acid with a final titer of 71.7 mM.[9][10]

| Parameter | Value | Context | Reference |

| L-alanyl-L-glutamine Titer | 71.7 mM | Engineered E. coli using glutamic acid as a precursor.[9][10] | [9][10] |

| L-tryptophan Titer | 34-40 g/L | Engineered E. coli S028.[8] | [8] |

Experimental Protocols

This protocol is adapted from standard enzyme assay procedures.[11][12][13]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Addition: Add a known concentration of L-Glutamic acid to the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the purified glutamate racemase enzyme.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., 2 M HCl).[11]

-

Neutralization: Neutralize the reaction mixture with a base (e.g., 2 M NaOH).[11]

-

Derivatization: Derivatize the amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for HPLC analysis.[11][12]

-

HPLC Analysis: Quantify the amount of D-Glutamic acid produced using chiral HPLC.

This protocol is based on established methods for chiral amino acid analysis.[14][15][16]

-

Sample Preparation:

-

For intracellular quantification, lyse the bacterial cells.

-

For extracellular quantification, use the culture supernatant.

-

Remove proteins and other interfering substances, for example, by acid precipitation followed by centrifugation.

-

-

Derivatization (Indirect Method):

-

React the sample with a chiral derivatizing agent (e.g., o-phthaldialdehyde and N-acetyl-L-cysteine) to form diastereomers.[16]

-

This allows for separation on a standard reverse-phase column.

-

-

Direct Chiral HPLC:

-

Column: Use a chiral stationary phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil®) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).[14][15]

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous solution (e.g., water with formic acid or trifluoroacetic acid).[15][17]

-

Detection: Use a UV detector (e.g., at 340 nm for derivatized samples) or a mass spectrometer for detection and quantification.[17]

-

-

Quantification:

-

Prepare a standard curve with known concentrations of D- and L-Glutamic acid.

-

Compare the peak areas from the sample to the standard curve to determine the concentration.

-

This protocol is based on commercially available kits.[18][19][20]

-

Principle: L-Glutamic acid is oxidized by glutamate oxidase or dehydrogenase, producing a product that can be measured colorimetrically or fluorometrically.

-

Reagent Preparation: Prepare the assay buffer, enzyme mix, and a standard solution of L-Glutamic acid as per the kit instructions.

-

Standard Curve: Prepare a serial dilution of the L-Glutamic acid standard.

-

Assay:

-

Add the samples and standards to a microplate.

-

Add the assay reaction mixture to each well.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 540/590 nm) or absorbance.[19]

-

-

Calculation: Determine the L-Glutamic acid concentration in the samples by comparing their readings to the standard curve.

References

- 1. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 2. glutamate racemase [chem.uwec.edu]

- 3. Pathway Choice in Glutamate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Why does Escherichia coli have two primary pathways for synthesis of glutamate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systems metabolic engineering strategies for the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid Racemase Enzyme Assays [bio-protocol.org]

- 12. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]

- 13. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tandfonline.com [tandfonline.com]

- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. abcam.com [abcam.com]

- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]

A Technical Guide to the Isotopic Enrichment and Purity of D-Glutamic Acid-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available D-Glutamic acid-¹³C₅. Given that fully labeled D-Glutamic acid-¹³C₅ is primarily available through custom synthesis, this document outlines the expected quality specifications based on commercially available, structurally related isotopically labeled amino acids. Furthermore, it details the standard experimental protocols for verifying isotopic enrichment and chemical purity, and touches upon the known biological significance of D-Glutamic acid.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially supplied L-Glutamic acid-¹³C₅ and singly labeled D-Glutamic acid-5-¹³C provide a strong indication of the specifications that can be expected for custom-synthesized D-Glutamic acid-¹³C₅. The following table summarizes this data from various commercial suppliers.

| Supplier | Product Name | Isotopic Enrichment | Chemical Purity |

| Sigma-Aldrich | L-Glutamic acid-¹³C₅ | 98 atom % ¹³C | ≥95% (CP) |

| Cambridge Isotope Laboratories, Inc. | L-Glutamic acid (¹³C₅, 99%) | 99% | ≥98%[1][2] |

| Sigma-Aldrich | D-Glutamic acid-5-¹³C | 99 atom % ¹³C | Not specified |

Experimental Protocols

The determination of isotopic enrichment and chemical purity of D-Glutamic acid-¹³C₅ requires robust analytical methodologies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for confirming isotopic enrichment, while High-Performance Liquid Chromatography (HPLC) is standard for assessing chemical purity.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its fragments.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of D-Glutamic acid-¹³C₅.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724), to a known concentration. .

-

-

Chromatographic Separation (LC-MS):

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Employ a suitable chromatography column, such as a C18 reversed-phase column, to separate the analyte from any potential impurities.

-

Use a gradient elution with solvents like water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometric Analysis:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in full scan mode to detect the molecular ion of D-Glutamic acid-¹³C₅. The expected [M+H]⁺ ion will have a mass reflecting the incorporation of five ¹³C atoms.

-

To confirm the structure and labeling pattern, perform tandem mass spectrometry (MS/MS) by fragmenting the parent ion and analyzing the resulting daughter ions.

-

-

Data Analysis:

-

Determine the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, etc. peaks will indicate the percentage of molecules that are fully labeled, partially labeled, or unlabeled.

-

Calculate the isotopic enrichment by comparing the peak area of the fully labeled species to the sum of the areas of all isotopic species.

-

Determination of Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions and extent of isotopic labeling.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of D-Glutamic acid-¹³C₅ in a deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹³C NMR spectrum. The spectrum will show signals corresponding to the five carbon atoms of the glutamic acid backbone. The high intensity of these signals relative to natural abundance ¹³C signals is indicative of enrichment.

-

Acquire a ¹H NMR spectrum. The signals for protons attached to ¹³C atoms will appear as doublets due to one-bond ¹H-¹³C coupling. The ratio of the satellite peaks (from ¹³C-bound protons) to the central peak (from ¹²C-bound protons) can be used to quantify the isotopic enrichment at each position.

-

-

Data Analysis:

-

Integrate the relevant peaks in the ¹³C and ¹H NMR spectra.

-

Calculate the isotopic enrichment at each carbon position based on the relative intensities of the ¹³C-coupled and uncoupled proton signals.

-

Determination of Chemical Purity by HPLC

HPLC is a standard method for determining the chemical purity of a compound by separating it from any non-isomeric impurities.

Protocol:

-

Sample and Standard Preparation:

-

Prepare a stock solution of D-Glutamic acid-¹³C₅ of known concentration in the mobile phase.

-

Prepare a series of calibration standards of a certified reference standard of unlabeled D-Glutamic acid.

-

-

HPLC Analysis:

-

Inject the sample and standards onto an HPLC system equipped with a suitable detector (e.g., UV-Vis or a fluorescence detector after derivatization).

-

A common method for amino acid analysis involves pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) to form a fluorescent product.

-

Use a reversed-phase column (e.g., C18) and a gradient elution program with appropriate mobile phases (e.g., acetate (B1210297) or phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol).

-

-

Data Analysis:

-

Identify the peak corresponding to D-Glutamic acid-¹³C₅ based on its retention time compared to the standard.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Biological Significance and Signaling Pathways of D-Glutamic Acid

While L-Glutamic acid is well-known as the primary excitatory neurotransmitter in the vertebrate central nervous system, D-amino acids are increasingly recognized as important signaling molecules.[3][4] D-serine, for example, is a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity and neurotransmission.[5]

The role of D-Glutamic acid in the mammalian brain is less well-characterized than that of D-serine and D-aspartate. However, evidence suggests that D-Glutamic acid may also have neuromodulatory functions.[4] It is considered a putative neurotransmitter and has been found in the nervous systems of various animals.[4]

The primary signaling pathway implicated for D-amino acids like D-serine and D-aspartate is the glutamatergic system, specifically through the modulation of NMDA receptors.[3][6] It is plausible that D-Glutamic acid also interacts with glutamate (B1630785) receptors, although its specific binding sites and functional consequences are still under investigation. The glutamatergic signaling cascade is complex, involving the activation of ionotropic receptors (NMDA, AMPA, kainate) and metabotropic glutamate receptors (mGluRs), leading to downstream effects on intracellular calcium levels, protein kinase activation, and gene expression.[7][8]

References

- 1. L-Glutamic acid (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Glutamic acid (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1800-H-0.5 [isotope.com]

- 3. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Amino Acids [sweedler-lab.chemistry.illinois.edu]

- 5. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

Navigating the Landscape of Stable Isotope Labeling: An In-depth Technical Guide to the Safety and Handling of 13C Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Carbon-13 (¹³C) labeled amino acids. These non-radioactive, stable isotopes are indispensable tools in modern research, enabling precise tracking and quantification of metabolic processes and protein dynamics. Adherence to proper guidelines is crucial for ensuring experimental success and laboratory safety.

Introduction to ¹³C Labeled Amino Acids

Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike its radioactive counterpart, ¹⁴C, it does not decay and emit radiation, making it safe for routine laboratory use and in vivo studies. The primary principle behind using ¹³C labeled amino acids is the ability to introduce a "heavy" version of a molecule into a biological system. This mass shift allows for the differentiation and quantification of the labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Health and Safety Guidelines

The fundamental principle governing the safety of ¹³C labeled compounds is that the isotopic label does not alter the chemical reactivity or inherent toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled amino acid.

General Precautions:

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the specific amino acid (unlabeled) before use. The SDS provides comprehensive information on physical and chemical properties, potential hazards, first-aid measures, and handling and storage recommendations.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use chemical-resistant gloves appropriate for the amino acid and any solvents being used.

-

Body Protection: A lab coat is mandatory to prevent skin contact.

-

-

Ventilation: Work in a well-ventilated area. For volatile compounds or when handling fine powders that can be aerosolized, a chemical fume hood is recommended.

-

Hygiene: Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Radiological Safety:

Carbon-13 is a stable isotope and is not radioactive . No radiological precautions are necessary.

Handling and Storage

Proper handling and storage are critical for maintaining the chemical and isotopic integrity of ¹³C labeled amino acids.

General Handling:

-

Weighing and Transferring: When handling powdered amino acids, minimize dust formation by working in a fume hood or a balance enclosure.

-

Avoiding Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with unlabeled amino acids or other substances.

Storage:

-

Lyophilized Powders: Store lyophilized amino acids in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended. Keep containers tightly sealed to prevent moisture absorption.

-

Solutions:

-

Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water, buffer, or dilute HCl, depending on the amino acid's solubility).

-

Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

-

Light-Sensitive Amino Acids: Protect solutions of light-sensitive amino acids (e.g., Tryptophan, Tyrosine) from light by using amber vials or wrapping vials in aluminum foil.

-

Quantitative Data

Table 1: Isotopic Purity of Commercially Available ¹³C Labeled Amino Acids

The isotopic purity of ¹³C labeled amino acids is a critical parameter for quantitative experiments. The data below represents typical purities offered by major suppliers.

| Amino Acid | Supplier A (Typical ¹³C Atom %) | Supplier B (Typical ¹³C Atom %) | Supplier C (Typical ¹³C Atom %) |

| L-Arginine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |

| L-Lysine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |

| L-Leucine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |

| L-Isoleucine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |

| L-Valine (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |

| L-Proline (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |

| L-Methionine (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |

| L-Phenylalanine (U-¹³C₉) | ≥ 99 | 98-99 | ≥ 98 |

| L-Tyrosine (U-¹³C₉) | ≥ 99 | 98-99 | ≥ 98 |

Note: Isotopic purity can vary by lot. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific values.

Table 2: General Solubility of Amino Acids

The solubility of ¹³C labeled amino acids is comparable to their unlabeled counterparts. The following table provides general guidance.

| Amino Acid | Solubility in Water | Solubility in Dilute Acid | Solubility in Dilute Base |

| Alanine | Soluble | Soluble | Soluble |

| Arginine | Freely Soluble | Freely Soluble | Freely Soluble |

| Asparagine | Sparingly Soluble | Soluble | Soluble |

| Aspartic Acid | Sparingly Soluble | Soluble | Soluble |

| Cysteine | Soluble | Soluble | Soluble |

| Glutamic Acid | Sparingly Soluble | Soluble | Soluble |

| Glutamine | Soluble | Soluble | Soluble |

| Glycine | Freely Soluble | Freely Soluble | Freely Soluble |

| Histidine | Soluble | Soluble | Soluble |

| Isoleucine | Sparingly Soluble | Soluble | Soluble |

| Leucine | Sparingly Soluble | Soluble | Soluble |

| Lysine | Freely Soluble | Freely Soluble | Freely Soluble |

| Methionine | Soluble | Soluble | Soluble |

| Phenylalanine | Sparingly Soluble | Soluble | Soluble |

| Proline | Freely Soluble | Freely Soluble | Freely Soluble |

| Serine | Soluble | Soluble | Soluble |

| Threonine | Soluble | Soluble | Soluble |

| Tryptophan | Sparingly Soluble | Soluble | Soluble |

| Tyrosine | Very Sparingly Soluble | Soluble | Soluble |

| Valine | Sparingly Soluble | Soluble | Soluble |

Note: For hydrophobic amino acids, initial dissolution in a small amount of organic solvent (e.g., DMSO, ethanol) may be necessary before dilution with aqueous buffer. Always test solubility on a small scale first.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

¹³C labeled amino acid powder

-

Sterile, nuclease-free water, or appropriate buffer (e.g., 0.1 M HCl for less soluble amino acids)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filter (0.22 µm)

Methodology:

-

Calculation: Determine the mass of the amino acid powder required to achieve the desired stock solution concentration.

-

Weighing: In a clean, designated area (preferably a chemical fume hood for fine powders), accurately weigh the required amount of the ¹³C labeled amino acid.

-

Dissolution: Add the appropriate volume of sterile water or buffer to the vial containing the amino acid powder.

-

Mixing: Vortex thoroughly until the amino acid is completely dissolved. Gentle warming may be required for some amino acids, but avoid excessive heat which can cause degradation. For amino acids with low aqueous solubility, initial dissolution in a small volume of a compatible organic solvent or dilute acid/base may be necessary, followed by dilution with the final aqueous buffer.

-

Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Media Preparation

Materials:

-

SILAC-grade cell culture medium deficient in the amino acids to be labeled (e.g., DMEM for SILAC)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

¹³C labeled amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆-L-Lysine)

-

Unlabeled ("light") amino acids

-

Sterile filtration unit (0.22 µm)

Methodology:

-

Prepare "Light" Medium:

-

To a bottle of amino acid-deficient medium, add dFBS to the desired final concentration (e.g., 10%).

-

Add the "light" (unlabeled) amino acids from sterile stock solutions to the final desired concentration.

-

Add any other necessary supplements (e.g., L-glutamine, penicillin/streptomycin).

-

Sterile filter the complete "light" medium.

-

-

Prepare "Heavy" Medium:

-

To a separate bottle of amino acid-deficient medium, add dFBS to the same final concentration as the "light" medium.

-

Add the "heavy" (¹³C labeled) amino acids from sterile stock solutions to the same final concentration as their "light" counterparts.

-

Add any other necessary supplements to match the "light" medium.

-

Sterile filter the complete "heavy" medium.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Subculture the cells for at least five to six passages in their respective media to ensure complete (>97%) incorporation of the labeled amino acids.

-

Visualizations

SILAC Experimental Workflow

Caption: General experimental workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA) Workflow

Caption: Key steps in a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

¹³C labeled amino acids are powerful and safe tools for a wide range of applications in life sciences research. By understanding and adhering to the safety and handling guidelines outlined in this technical guide, researchers can ensure the integrity of their experiments, the accuracy of their data, and a safe laboratory environment. Always consult the specific documentation provided by the supplier for the most accurate and up-to-date information on individual products.

A Technical Guide to Metabolic Tracing in Bacteria Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate metabolic networks within bacteria. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the transformation of metabolic precursors through various biochemical pathways. This technique provides unparalleled insights into cellular physiology, enabling the quantification of metabolic fluxes, the identification of active pathways, and the discovery of novel metabolic routes. This guide offers an in-depth overview of the principles, experimental protocols, and data interpretation associated with stable isotope-based metabolic tracing in bacteria, with a focus on applications relevant to research and drug development.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in providing a labeled substrate to bacteria and monitoring the incorporation of the heavy isotope into downstream metabolites.[1] Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are non-radioactive and do not significantly alter the chemical properties of the molecules they are incorporated into, making them ideal for in vivo studies.[2] The choice of isotope and the specific labeling pattern of the tracer substrate are critical for maximizing the information obtained from an experiment.

The distribution of these heavy isotopes in the metabolic network is then analyzed using sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

-

Mass Spectrometry (MS): MS-based methods, particularly Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are highly sensitive and can detect and quantify the mass shifts in metabolites resulting from isotope incorporation.[4] This allows for the determination of the mass isotopomer distribution (MID), which reflects the number of heavy isotopes in a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of the isotope within a molecule (positional isotopomers).[3][5] This level of detail is crucial for resolving fluxes through pathways with complex carbon rearrangements.[5]

By analyzing the labeling patterns of key metabolites, researchers can infer the relative activities of different metabolic pathways. This approach, known as Metabolic Flux Analysis (MFA), is a powerful technique for quantifying the rates (fluxes) of intracellular reactions.[4][6]

Experimental Workflow for Stable Isotope Tracing

A typical stable isotope tracing experiment follows a well-defined workflow, from experimental design to data analysis.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR-based stable isotope resolved metabolomics in systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Unveiling Novel Metabolic Landscapes: A Technical Guide to 13C Labeled D-Amino Acid Tracing

For Researchers, Scientists, and Drug Development Professionals

The world of metabolic research is constantly seeking innovative tools to unravel the intricate web of biochemical pathways that govern cellular function and dysfunction. While stable isotope tracing with 13C labeled L-amino acids has become a cornerstone of metabolic flux analysis, the potential of their chiral counterparts, D-amino acids, remains a largely untapped frontier. This in-depth technical guide explores the core principles, experimental methodologies, and data interpretation strategies for utilizing 13C labeled D-amino acids to discover novel metabolic pathways, offering a new lens through which to view cellular metabolism and its implications for drug development.

Introduction: The Emerging Roles of D-Amino Acids and the Power of Isotope Tracing

For decades, D-amino acids were largely considered anomalies in eukaryotes, primarily associated with bacterial cell walls. However, a growing body of evidence has revealed their significant physiological roles in mammals, particularly in the nervous system. D-serine, for instance, acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[1][2][3] This paradigm shift has opened up new avenues of investigation into the metabolism and signaling functions of D-amino acids, and with it, the need for advanced techniques to trace their metabolic fate.

13C-assisted metabolism analysis is a powerful technique for elucidating metabolic pathways by tracking the incorporation of a stable isotope, such as 13C, from a labeled substrate into downstream metabolites.[4][5] By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can map the flow of carbon through a metabolic network, identify active pathways, and even discover previously unknown enzymatic reactions and metabolic routes.[4][5][6] While this approach has been extensively applied to L-amino acids, its application to D-amino acids holds the key to unlocking novel biological insights.

This guide will provide a comprehensive overview of the methodologies required to conduct 13C labeled D-amino acid tracing experiments, from experimental design to data analysis. We will delve into a detailed case study on D-serine metabolism to illustrate the potential of this technique and provide the necessary tools for researchers to embark on their own explorations of the D-amino acid metabolome.

Core Concepts: Tracing the Chiral Path

The fundamental principle behind 13C labeled D-amino acid tracing is the introduction of a D-amino acid, in which specific carbon atoms are replaced with the 13C isotope, into a biological system. As the cells or organisms metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The pattern of 13C enrichment in these metabolites provides a roadmap of the metabolic pathways involved.

A key advantage of using D-amino acids as tracers is their distinct metabolic routes compared to their L-enantiomers. This specificity allows for the targeted investigation of D-amino acid-related pathways without the confounding influence of the much larger L-amino acid metabolic network.

The overall workflow for a 13C labeled D-amino acid tracing experiment can be summarized in the following logical steps:

Case Study: Elucidating D-Serine Metabolism and its Link to NMDA Receptor Signaling

The metabolism of D-serine provides an excellent case study to illustrate the power of 13C labeled D-amino acid tracing in mapping known pathways and its potential for discovering new ones. D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by D-amino acid oxidase.[7][8] Its primary role is to act as a co-agonist at the glycine (B1666218) site of the NMDA receptor, thereby modulating glutamatergic neurotransmission.

A 13C tracing study using labeled L-serine or D-serine can be designed to quantify the flux through these pathways and identify other potential metabolic fates of D-serine. For example, by administering [U-13C3]L-serine to primary astrocytes, one could trace the formation of [U-13C3]D-serine, providing a direct measure of serine racemase activity. Subsequent analysis of other metabolites would reveal if the 13C label is incorporated into other metabolic networks.

The signaling pathway involving D-serine and the NMDA receptor can be visualized as follows:

Quantitative Data Presentation

The primary output of a 13C labeled D-amino acid tracing experiment is the mass isotopomer distribution (MID) of the target metabolites. This data can be used to calculate metabolic flux rates and the fractional contribution of the tracer to a particular metabolite pool. While specific quantitative data for novel pathway discovery using 13C D-amino acids is emerging, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Mass Isotopomer Distribution of D-Serine and Related Metabolites after [U-13C3]L-Serine Administration in Astrocytes

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| L-Serine | 5.2 | 3.1 | 10.5 | 81.2 |

| D-Serine | 45.8 | 4.5 | 15.2 | 34.5 |

| Glycine | 85.1 | 10.3 | 4.6 | 0.0 |

| Pyruvate | 92.3 | 5.1 | 2.6 | 0.0 |

Table 2: Calculated Metabolic Fluxes from Hypothetical 13C D-Serine Tracing Data

| Metabolic Flux | Flux Rate (nmol/mg protein/hr) |

| Serine Racemase (L-Ser -> D-Ser) | 15.2 ± 1.8 |

| D-Amino Acid Oxidase (D-Ser -> Pyruvate) | 5.7 ± 0.9 |

| D-Serine incorporation into unknown pathway | 2.1 ± 0.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments in 13C labeled D-amino acid tracing.

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., primary astrocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Labeling Medium Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM) with the 13C labeled D-amino acid of interest (e.g., [U-13C3]D-Serine) at a known concentration. All other amino acids should be unlabeled.

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled D-amino acid.

Metabolite Extraction

-

Quenching: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet the protein and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

Chiral Separation and GC-MS Analysis

-

Derivatization: Dry the metabolite extract under a stream of nitrogen and derivatize the amino acids to make them volatile for gas chromatography (GC) analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Chiral GC Column: Utilize a chiral capillary column (e.g., Chirasil-Val) to separate the D- and L-enantiomers of the derivatized amino acids.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC will separate the metabolites based on their retention time, and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distribution.

A schematic of the analytical workflow is presented below:

Conclusion and Future Directions

The use of 13C labeled D-amino acids represents a powerful, yet underutilized, tool for the discovery of novel metabolic pathways and the elucidation of the complex roles of these chiral molecules in health and disease. By combining stable isotope tracing with advanced analytical techniques such as chiral chromatography and high-resolution mass spectrometry, researchers can gain unprecedented insights into the D-amino acid metabolome.

The methodologies and concepts outlined in this guide provide a solid foundation for scientists and drug development professionals to begin exploring this exciting field. Future research will undoubtedly uncover novel D-amino acid metabolic pathways, identify new enzymatic players, and reveal how these pathways are altered in various pathological conditions. This knowledge will be instrumental in the development of new diagnostic markers and therapeutic strategies targeting D-amino acid metabolism. The journey into the chiral world of metabolism has just begun, and 13C labeled D-amino acids are poised to be the guiding stars in this exploration.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: LC-MS/MS Method for Detecting ¹³C Incorporation in Bacterial Cell Walls

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bacterial cell wall, primarily composed of peptidoglycan (PG), is a critical structure for bacterial survival and a major target for antibiotics. Studying the dynamics of PG synthesis and remodeling is essential for understanding bacterial growth, division, and mechanisms of antibiotic resistance. This application note details a robust method using stable isotope labeling with a ¹³C-labeled carbon source followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to trace the incorporation of new material into the bacterial cell wall. This technique allows for the quantitative analysis of PG biosynthesis, providing valuable insights for antimicrobial drug development and fundamental microbiology research.

Principle of the Method

Bacteria cultured in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose, will incorporate the heavy isotope into the building blocks of peptidoglycan, namely N-acetylglucosamine (GlcNAc), N-acetylmuramic acid (MurNAc), and the associated peptide stems.[1][2] After isolation and enzymatic digestion of the cell wall, the resulting muropeptide fragments are analyzed by LC-MS/MS.[3] The incorporation of ¹³C results in a predictable mass shift in the muropeptide fragments compared to their unlabeled (¹²C) counterparts. By comparing the mass spectra and chromatographic peak areas of the labeled and unlabeled muropeptides, the rate and extent of new cell wall synthesis can be accurately quantified.[1][2]

View Experimental Workflow Diagram

Caption: Overall experimental workflow for ¹³C labeling and analysis.

Detailed Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific bacterial species and equipment.

Part 1: Isotopic Labeling of Bacteria

-

Prepare Growth Medium: Prepare a suitable minimal medium for your bacterial strain. As the sole carbon source, substitute standard glucose with a uniformly labeled ¹³C variant (e.g., [U-¹³C₆]-glucose).[4] For example, use M9 minimal medium for E. coli.[1][2]

-

Inoculation and Growth: Inoculate the ¹³C-containing medium with a starter culture of the bacteria. To ensure complete labeling for use as an internal standard, it may be necessary to subculture the bacteria twice in the labeled medium to dilute out any unlabeled biomass.[4]

-

Experimental Culture: Grow the bacterial culture to the desired growth phase (e.g., mid-exponential phase, OD₆₀₀ = 0.4-0.6).[5] For kinetic studies, a pulse-chase experiment can be designed where bacteria grown in unlabeled medium are transferred to ¹³C-labeled medium for specific time points.[1]

-

Harvesting: Harvest the bacterial cells by centrifugation (e.g., 4,500 rpm for 10 minutes at 25°C).[5] Discard the supernatant and store the cell pellet at -80°C if not proceeding immediately.

Part 2: Peptidoglycan (Sacculi) Isolation

-

Resuspension: Resuspend the cell pellet in 10 mL of boiling MilliQ water.[5]

-

Lysis: Add an equal volume of boiling 8% Sodium Dodecyl Sulfate (SDS) solution to the cell suspension and heat at 100°C for 30 minutes with stirring.[5][6] This step lyses the cells and solubilizes membranes and cytoplasmic components, leaving the insoluble peptidoglycan sacculi.

-

Washing: Allow the sample to cool to room temperature. Pellet the insoluble sacculi by ultracentrifugation (e.g., 45,000 x g for 15 minutes).[5]

-

Purification: Discard the supernatant and wash the pellet thoroughly by repeatedly resuspending in MilliQ water and centrifuging (at least 5-6 times) to remove all traces of SDS.[5]

-

Enzymatic Cleanup (Optional but Recommended): To remove proteins covalently bound to the peptidoglycan, treat the sample with a protease like pronase (e.g., final concentration of 2 mg/mL for 4 hours at 60°C).[5] Wash again with MilliQ water to remove the protease.

Part 3: Muropeptide Preparation for LC-MS/MS

-

Enzymatic Digestion: Resuspend the purified peptidoglycan (approx. 1 mg) in a suitable digestion buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.5).[5] Add a muramidase (B13767233) such as mutanolysin or lysozyme (B549824) (e.g., 100 µg) and incubate overnight.[1][5]

-

Inactivation: Stop the digestion by heating the sample at 100°C for 5 minutes.[5] Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

-

Reduction of Muropeptides:

-

Mix the supernatant with an equal volume of 0.5 M borate (B1201080) buffer (pH 9.0).[6][7]

-

Add sodium borohydride (B1222165) (NaBH₄) to a final concentration of 10 mg/mL.[7] This step reduces the C1 hydroxyl group of MurNAc to muramitol, preventing the formation of α and β anomers that would otherwise result in peak splitting in the chromatogram.[6]

-

-

Reaction Quenching: Stop the reduction reaction by carefully adjusting the pH to between 2 and 4 with phosphoric acid.[5][7] The sample is now ready for LC-MS/MS analysis or can be stored at -20°C.

Part 4: LC-MS/MS Analysis

-

Chromatography:

-

Column: Use a reversed-phase C18 column (e.g., Hypersil GOLD aQ, 250 x 4.6 mm, 3 µm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in water.[6]

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.[6]

-

Gradient: A linear gradient from 0% to 100% B over an extended period (e.g., 90 minutes) is typically used to separate the complex mixture of muropeptides.[1]

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[8]

-

Acquisition: Perform data-dependent MS/MS analysis. The mass spectrometer should be set to acquire a full scan MS spectrum followed by MS/MS fragmentation spectra of the most abundant precursor ions.

-

Detection: Monitor for the expected m/z values of both unlabeled and fully ¹³C-labeled muropeptides. The mass difference will depend on the number of carbon atoms in the muropeptide.

-

Data Analysis and Presentation

The analysis aims to determine the relative abundance of ¹³C-labeled muropeptides compared to their unlabeled counterparts.

View Data Analysis Logic Diagram

Caption: Logical flow for quantitative data analysis.

Quantitative Data Summary

The results can be summarized in a table to compare ¹³C incorporation across different muropeptide species or experimental conditions. The mass shift (Δm/z) for a fully labeled muropeptide is calculated by the number of carbon atoms multiplied by the mass difference between ¹³C and ¹²C (~1.00335 Da).

| Muropeptide Species | Condition | Theoretical m/z (Unlabeled [M+H]⁺) | Theoretical m/z (Fully ¹³C-Labeled [M+H]⁺) | Observed % ¹³C Incorporation |

| Monomer (Tripeptide) | Control (30 min) | 895.38 | 929.49 (34 Carbons) | 45.2% ± 3.1% |

| Monomer (Tetrapeptide) | Control (30 min) | 966.42 | 1003.55 (37 Carbons) | 42.8% ± 2.8% |

| Dimer (Tetra-Tri) | Control (30 min) | 1842.78 | 1913.99 (71 Carbons) | 25.6% ± 4.5% |

| Monomer (Tripeptide) | + Antibiotic X | 895.38 | 929.49 (34 Carbons) | 15.7% ± 2.2% |

| Monomer (Tetrapeptide) | + Antibiotic X | 966.42 | 1003.55 (37 Carbons) | 14.1% ± 1.9% |

| Dimer (Tetra-Tri) | + Antibiotic X | 1842.78 | 1913.99 (71 Carbons) | 5.3% ± 1.1% |

Table 1: Example data showing the quantification of ¹³C incorporation into major muropeptide species of a model bacterium after 30 minutes of labeling, with and without treatment with a cell wall synthesis inhibitor. The data demonstrates a significant reduction in new peptidoglycan synthesis in the presence of the antibiotic.

Conclusion

The LC-MS/MS method for detecting ¹³C incorporation is a powerful tool for the detailed investigation of bacterial cell wall biosynthesis. It provides quantitative data on the dynamics of peptidoglycan synthesis and remodeling, making it highly applicable for mechanism-of-action studies of novel antibiotics, investigating bacterial resistance, and exploring fundamental aspects of bacterial physiology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Analysis of D-Glutamic acid-¹³C₅ Labeled Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, offering non-destructive analysis and rich structural information. When combined with stable isotope labeling, such as with D-Glutamic acid-¹³C₅, NMR becomes an invaluable tool for tracing metabolic pathways and quantifying metabolite fluxes within bacterial cells. This application note provides detailed protocols for sample preparation of D-Glutamic acid-¹³C₅ labeled bacteria for NMR analysis, ensuring high-quality, reproducible data for research and drug development applications.

The overall workflow for preparing bacterial samples for NMR analysis involves several critical steps: quenching to halt metabolic activity, harvesting the bacterial cells, extracting intracellular metabolites, and finally, preparing the sample for NMR acquisition.[1] Each of these steps must be carefully optimized to ensure accurate and reliable results.

Experimental Protocols

Bacterial Culture and Labeling

Objective: To grow bacteria and incorporate the D-Glutamic acid-¹³C₅ label into the cellular metabolome.

Materials:

-

Bacterial strain of interest (e.g., Escherichia coli)

-

Appropriate growth medium

-

D-Glutamic acid-¹³C₅

-

Incubator shaker

-

Spectrophotometer (OD₆₀₀)

Protocol:

-

Prepare the appropriate growth medium for the bacterial strain.

-

Inoculate the medium with a single colony of the bacteria.

-

Grow the culture overnight in an incubator shaker at the optimal temperature and agitation speed.

-

The next day, dilute the overnight culture into a fresh medium containing a defined concentration of D-Glutamic acid-¹³C₅. The concentration of the labeled substrate may need to be optimized for the specific bacterial strain and experimental goals.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest the cells during the desired growth phase (typically mid-exponential phase) for metabolomic analysis.

Quenching: Halting Metabolic Activity

Objective: To rapidly stop all enzymatic reactions within the bacterial cells to preserve the metabolic snapshot at the time of harvesting.

Quenching is a critical step to prevent changes in metabolite concentrations after harvesting.[2] Cold organic solvents are commonly used, but they can cause leakage of intracellular metabolites.[1][2] Therefore, the choice of quenching solvent and the procedure must be carefully considered.

Methods:

-

Cold Methanol (B129727) Quenching:

-

Prepare a 60% (v/v) methanol solution and pre-cool it to -40°C.

-

Rapidly add the bacterial culture to the cold methanol solution (a 1:4 ratio of culture to quenching solution is recommended to ensure the temperature drops sufficiently).[3]

-

Immediately centrifuge the mixture at a low temperature (e.g., -20°C) to pellet the cells.

-

Discard the supernatant containing the quenching solution and extracellular medium.

-

-

Liquid Nitrogen Quenching:

Metabolite Extraction

Objective: To efficiently lyse the bacterial cells and extract the intracellular metabolites.

The choice of extraction method depends on the bacterial species and the metabolites of interest. A combination of mechanical and chemical methods often yields the best results.[1]

Methods:

-

Sonication:

-

Resuspend the quenched bacterial cell pellet in a pre-chilled extraction solvent (e.g., 100% methanol or a methanol/water mixture).[4]

-

Place the sample on ice and sonicate using a probe sonicator. Use short bursts of sonication with cooling periods in between to prevent overheating, which can degrade metabolites.[5]

-

-

Bead Beating:

-

Resuspend the cell pellet in an extraction solvent in a tube containing sterile glass or ceramic beads.

-

Agitate the mixture vigorously using a bead beater or vortexer for several minutes.

-

Centrifuge to pellet the cell debris and beads, and collect the supernatant containing the metabolites.

-

-

Freeze-Thaw Cycles:

-

Resuspend the cell pellet in the extraction solvent.

-

Repeatedly freeze the sample in liquid nitrogen and thaw it at room temperature or in a water bath.[5] This process disrupts the cell membranes, releasing the intracellular contents. Three to five cycles are typically sufficient.

-

NMR Sample Preparation

Objective: To prepare the extracted metabolites for NMR analysis.

-

After extraction, centrifuge the sample at high speed (e.g., >12,000 x g) at 4°C to remove any remaining cell debris.

-

Transfer the supernatant to a new tube and dry it using a vacuum centrifuge or by lyophilization.

-

Reconstitute the dried metabolite extract in a deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0) containing a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid).

-

Transfer the final solution to an NMR tube for analysis.

Data Presentation

Table 1: Comparison of Quenching Methods for Bacterial Metabolomics

| Quenching Method | Temperature | Advantages | Disadvantages | Reported Metabolite Leakage |

| 60% Methanol | -40°C | Rapidly stops metabolism.[1] | Can cause significant metabolite leakage.[1][2] | Up to 60% for some metabolites in Gram-negative bacteria; ~30% with lower methanol concentrations.[1] A 90% reduction in free amino acids has been reported.[2] |

| 60% Ethanol | -20°C | Effective quenching; higher recovery of some metabolites compared to methanol.[1] | Can still cause some leakage. | Lower than 60% methanol in some studies.[1] |

| Liquid Nitrogen | -196°C | Minimal metabolite leakage; less influence on cell viability.[1] | Requires a rapid filtration step to remove the medium, which can be challenging to standardize. | No significant leakage reported when combined with fast filtration.[1] |

| Cold Glycerol-Saline | -23°C | Reported to have lower leakage than cold methanol.[2] | Glycerol can interfere with downstream analysis.[2] | Significantly lower than cold methanol, but direct quantification is difficult.[2] |

Table 2: Comparison of Cell Lysis and Metabolite Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages | Reported Efficiency for Amino Acids |

| Sonication | Mechanical disruption via ultrasonic waves.[5] | Efficient for a wide range of bacteria. | Can generate heat, potentially degrading labile metabolites. | Generally provides good recovery. |

| Bead Beating | Mechanical disruption by agitation with beads. | Effective for tough-to-lyse cells. | Can be harsh and may degrade some metabolites. | Good recovery, but can vary with bead size and agitation time. |

| Freeze-Thaw Cycles | Physical disruption by ice crystal formation.[5] | Gentle method, less likely to degrade metabolites. | Can be less efficient for some bacterial strains and may require multiple cycles. | Good for preserving metabolite integrity, but may have lower overall yield than more aggressive methods. |